Eoxin E4

描述

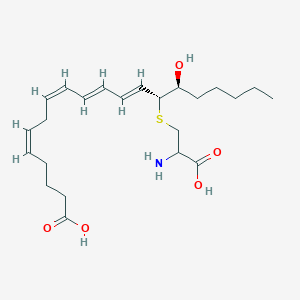

Structure

2D Structure

属性

IUPAC Name |

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNENVYAVKECZ-HRXVJLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032109 | |

| Record name | Eoxin E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Eoxin E4?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eoxin E4 (EXE4), also known as 14,15-leukotriene E4 (14,15-LTE4), is a lipid mediator derived from the metabolism of arachidonic acid. As a member of the eoxin family, it is recognized for its potent pro-inflammatory activities. Eoxins are primarily produced by eosinophils and mast cells and are implicated in the pathophysiology of allergic inflammation and certain cancers.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and biological activities of this compound, along with available experimental methodologies.

Chemical Structure and Properties

This compound is a cysteinyl leukotriene, structurally characterized by an eicosatetraenoic acid backbone with a cysteine-containing peptide side chain. Its systematic IUPAC name is (5Z,8Z,10E,12E,14R,15S)-14-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-15-hydroxy-5,8,10,12-icosatetraenoic acid.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C23H37NO5S | [1] |

| Molar Mass | 439.61 g·mol−1 | [1] |

| CAS Number | 1000852-57-2 | [1] |

| Synonyms | EXE4, 14,15-LTE4, 14,15-Leukotriene E4 | [1] |

| SMILES | CCCCC--INVALID-LINK--O)SC--INVALID-LINK--O)N">C@@HO | [1] |

| InChI Key | JLJNENVYAVKECZ-HRXVJLLUSA-N | [1] |

| Solubility | >50 mg/mL in Ethanol, DMF, and DMSO | [3] |

| UV Absorbance Max | 282 nm | [2] |

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LO-1).[2] This pathway is distinct from the 5-lipoxygenase pathway that produces the classical leukotrienes.

The biosynthetic cascade begins with the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then transformed into Eoxin A4 (EXA4), which is subsequently conjugated with glutathione (B108866) by LTC4 synthase to form Eoxin C4 (EXC4). Sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues from EXC4 by a gamma-glutamyltransferase and a dipeptidase, respectively, yields Eoxin D4 (EXD4) and finally this compound (EXE4).[1]

Biological Activity and Signaling Pathway

This compound exhibits potent pro-inflammatory effects, most notably its ability to increase vascular permeability.[2] Studies have shown that eoxins can induce an increase in the permeability of endothelial cell monolayers in vitro, a key event in inflammation that allows for the leakage of plasma and the infiltration of immune cells into tissues.[4] In this context, Eoxins were found to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotriene C4 and D4.[2][4]

The precise signaling pathway of this compound is still under investigation. Unlike classical cysteinyl leukotrienes that signal through CysLT1 and CysLT2 receptors, this compound shows negligible activity at these receptors.[1] Emerging evidence suggests that this compound may exert its effects through the purinergic receptor P2Y12, which is also a receptor for ADP.[1] This interaction is thought to mediate LTE4-induced pulmonary inflammation.[1] The binding of LTE4 to the P2Y12 receptor may involve the formation of a complex with another receptor.[1] Activation of the P2Y12 receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the PI3 kinase pathway.[5]

Experimental Protocols

Detailed, standardized protocols for the synthesis and quantification of this compound are not widely available in a single source. However, the following sections summarize the common methodologies found in the literature.

Quantification of this compound

The measurement of this compound in biological fluids, such as urine, is a valuable tool for assessing the activation of the eoxin pathway in various diseases, including asthma.[6] The primary methods for quantification are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Solid-Phase Extraction (SPE) for Sample Preparation:

Due to the low concentrations of this compound in biological samples and the presence of interfering substances, a purification and concentration step is typically required before analysis.[7][8]

-

General Principle: Urine or other biological samples are passed through a solid-phase extraction column (e.g., C18). This compound is retained on the column while salts and other polar impurities are washed away. The analyte is then eluted with an organic solvent.

-

Protocol Outline:

-

Acidify the urine sample.

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute this compound with an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the assay buffer.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA):

Commercially available ELISA kits offer a sensitive method for quantifying this compound.[7][9] These are typically competitive assays.

-

General Principle: A known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-binding sites on a microplate. The amount of bound enzyme-labeled this compound is inversely proportional to the concentration of this compound in the sample.

-

Protocol Outline (based on a generic competitive ELISA):

-

Add standards and prepared samples to the wells of the antibody-coated microplate.

-

Add enzyme-conjugated this compound to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of this compound in the samples based on a standard curve.

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides a highly specific and sensitive method for the quantification of this compound.[10][11]

-

General Principle: The sample is first separated by high-performance liquid chromatography (HPLC), and then the eluting compounds are ionized and detected by a mass spectrometer. Selected reaction monitoring (SRM) is used to enhance selectivity and sensitivity.

-

Protocol Outline:

-

Extract this compound from the biological matrix, often using SPE.

-

Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Separate this compound from other components using a specific mobile phase gradient.

-

Introduce the column eluent into the mass spectrometer.

-

Monitor the specific precursor-to-product ion transition for this compound for quantification.

-

Synthesis of this compound

The de novo chemical synthesis of this compound is complex and not routinely performed in most laboratories. Enzymatic synthesis provides a more common approach for generating this compound for research purposes.

-

General Principle: The enzymatic conversion of precursors is used to generate this compound. This often involves incubating cells that express the necessary enzymes (e.g., eosinophils) with arachidonic acid or other intermediates.[2][12]

-

Protocol Outline for Enzymatic Synthesis:

-

Isolate human eosinophils from peripheral blood.

-

Incubate the purified eosinophils with arachidonic acid.

-

The cells will metabolize the arachidonic acid to produce eoxins, including Eoxin C4, D4, and E4.[2]

-

The reaction is stopped, and the eoxins are extracted from the cell suspension, often using SPE.

-

The different eoxins can then be separated and purified using reverse-phase HPLC.[2]

-

Conclusion

This compound is a significant lipid mediator with potent pro-inflammatory properties. Its unique biosynthetic pathway, initiated by 15-lipoxygenase-1, and its distinct signaling mechanism, potentially involving the P2Y12 receptor, differentiate it from the classical leukotrienes. The quantification of this compound in biological fluids serves as a valuable biomarker for inflammatory conditions. While detailed experimental protocols for its synthesis and analysis are not universally standardized, the methodologies outlined in this guide provide a solid foundation for researchers in the fields of inflammation, allergy, and drug development to further investigate the role of this important molecule.

References

- 1. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14,15-Leukotriene E4 | TargetMol [targetmol.com]

- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recovery of leukotriene E4 from the urine of patients with airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. novamedline.com [novamedline.com]

- 8. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.elabscience.com [file.elabscience.com]

- 10. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Eoxin E4: A Technical Guide to its Mechanism of Action in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway.[1] Emerging evidence indicates that this compound is a pro-inflammatory molecule, contributing to the pathophysiology of allergic and inflammatory conditions such as asthma.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammation, with a focus on its biosynthesis, biological effects, and the experimental methodologies used to elucidate its function. While the complete downstream signaling cascade of this compound is an active area of research, this guide will detail what is currently known and highlight areas for future investigation.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via a series of enzymatic steps initiated by 15-lipoxygenase-1 (15-LO-1). This pathway is particularly active in human eosinophils and mast cells.[2]

The biosynthesis pathway is as follows:

-

Arachidonic Acid is converted to 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) by the enzyme 15-lipoxygenase-1 (15-LO-1) .

-

15-HpETE is then converted to the unstable epoxide intermediate Eoxin A4 (EXA4) .

-

Eoxin A4 is conjugated with reduced glutathione (B108866) by LTC4 synthase to form Eoxin C4 (EXC4) .

-

Subsequent enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues by a gamma-glutamyltransferase and a dipeptidase, respectively, leads to the formation of Eoxin D4 (EXD4) and finally This compound (EXE4) .[1]

This pathway shares similarities with the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation.[1]

Visualization of this compound Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Mechanism of Action in Inflammation

The primary pro-inflammatory effect of this compound that has been characterized is its ability to increase vascular permeability, a key event in the inflammatory response that allows for the leakage of plasma and the infiltration of immune cells into tissues.

Effect on Endothelial Permeability

Studies have demonstrated that eoxins, including this compound, can significantly increase the permeability of human endothelial cell monolayers in vitro. This effect contributes to tissue edema and the amplification of the inflammatory cascade. While the specific receptor for this compound has not yet been definitively identified, its structural similarity to leukotriene E4 (LTE4) suggests it may act through a G-protein coupled receptor. Research on LTE4 has identified GPR99 and the P2Y12 receptor as potential signaling partners, offering avenues for investigating the this compound receptor.[3][4]

Downstream Signaling Pathways (Hypothesized)

The precise intracellular signaling pathways activated by this compound are currently under investigation. Based on the actions of other lipid mediators that increase vascular permeability, several pathways can be hypothesized to be involved:

-

Calcium Signaling: Binding of this compound to a putative G-protein coupled receptor could lead to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, a key step in endothelial cell contraction and gap formation.

-

MAPK and NF-κB Signaling: An increase in intracellular calcium and DAG can activate protein kinase C (PKC), which in turn can initiate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. These pathways are central to the transcriptional regulation of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Visualization of Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for this compound in inflammation.

Quantitative Data

The pro-inflammatory potency of eoxins has been compared to other well-known inflammatory mediators. The following table summarizes the relative potency of eoxins in increasing endothelial cell permeability.

| Mediator | Relative Potency (vs. Histamine) | Reference |

| Eoxins (EXC4, EXD4, EXE4) | ~100x more potent | [2] |

| Leukotriene C4 (LTC4) | ~1000x more potent | [2] |

| Leukotriene D4 (LTD4) | ~1000x more potent | [2] |

| Histamine | 1x (baseline) | [2] |

Experimental Protocols

Endothelial Cell Permeability Assay

This protocol is based on the methodology described by Feltenmark et al. (2008) to assess the effect of this compound on vascular permeability.

Objective: To quantify the effect of this compound on the permeability of a human endothelial cell monolayer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Endothelial cell growth medium

-

This compound (synthetic)

-

Histamine (positive control)

-

Leukotriene C4/D4 (positive control)

-

FITC-dextran (or other fluorescently labeled tracer)

-

Fluorometer

Procedure:

-

Cell Culture: HUVECs are cultured on the upper chamber of Transwell inserts until a confluent monolayer is formed. This typically takes 2-3 days.

-

Treatment: The culture medium in the upper chamber is replaced with fresh medium containing various concentrations of this compound, histamine, or LTC4/D4. A vehicle control (e.g., ethanol) should also be included.

-

Permeability Measurement: FITC-dextran is added to the upper chamber. The Transwell plates are then incubated for a defined period (e.g., 4 hours) at 37°C.

-

Quantification: After incubation, the medium from the lower chamber is collected, and the fluorescence is measured using a fluorometer.

-

Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the lower chamber is a measure of permeability. Results are typically expressed as a percentage of the permeability observed in the control group.

Visualization of Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]

Eoxin E4: A Technical Guide to its Biological Functions and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway. Primarily synthesized by eosinophils and mast cells, EXE4 is recognized as a potent pro-inflammatory agent. Its principal biological function lies in its ability to significantly increase vascular permeability, a key event in the inflammatory cascade. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and putative signaling mechanisms of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic pathway and experimental workflows to support further research and drug development efforts in the context of inflammatory diseases.

Introduction

Eoxins are a class of arachidonic acid metabolites generated via the 15-lipoxygenase (15-LO) pathway, distinguishing them from the well-characterized leukotrienes produced by the 5-lipoxygenase pathway.[1][2] this compound is the terminal and most stable product of this pathway.[3] Emerging evidence points to the significant role of the 15-LO pathway and its products, including eoxins, in the pathophysiology of inflammatory conditions, particularly allergic diseases such as asthma.[2][4] This guide focuses on the biological functions of this compound in the human body, with a technical focus for researchers in academia and the pharmaceutical industry.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic cascade initiated by the oxygenation of arachidonic acid.[3]

Key steps in the biosynthesis of this compound:

-

Oxygenation of Arachidonic Acid: The process begins with the enzyme 15-lipoxygenase-1 (15-LO-1) converting arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE).

-

Formation of Eoxin A4: 15-HpETE is then converted to the unstable epoxide intermediate, Eoxin A4 (EXA4).

-

Conjugation with Glutathione (B108866): Eoxin A4 is conjugated with glutathione by leukotriene C4 synthase to form Eoxin C4 (EXC4).[1][5]

-

Conversion to Eoxin D4: Eoxin C4 is metabolized to Eoxin D4 (EXD4) by a gamma-glutamyltransferase.[3]

-

Final Conversion to this compound: Finally, Eoxin D4 is converted to this compound by a dipeptidase.[3]

This pathway is analogous to the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3]

Biological Functions of this compound

The primary and most well-documented biological function of this compound is its role as a pro-inflammatory mediator, primarily through its potent effect on vascular permeability.

Increased Vascular Permeability

Eoxins, including EXE4, have been demonstrated to induce a significant increase in the permeability of endothelial cell monolayers in vitro.[1] This effect is a hallmark of inflammation, allowing for the leakage of plasma and the infiltration of immune cells into tissues. Qualitatively, eoxins are reported to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotrienes C4 and D4 in increasing vascular permeability.[1] However, specific quantitative data, such as EC50 values for this compound, are not yet available in the published literature.

Role in Allergic Inflammation

Elevated levels of eoxins have been detected in the exhaled breath condensate of children with asthma, suggesting a role for the 15-lipoxygenase pathway in this allergic inflammatory disease.[2][4] The increased presence of eoxins correlates with bronchial hyperresponsiveness, a key feature of asthma.[2] While the direct effects of EXE4 on other aspects of allergic inflammation, such as immune cell recruitment and activation, are still under investigation, its potent effect on vascular permeability suggests it is a significant contributor to the inflammatory milieu in allergic conditions.[6]

Potential Role in Cancer

The involvement of lipid mediators in cancer progression is an active area of research.[7][8][9][10] While a direct role for this compound in cancer has not been definitively established, the upregulation of the 15-lipoxygenase pathway in certain cancers suggests that its products could influence the tumor microenvironment. Further research is needed to elucidate any potential role of this compound in tumor growth, angiogenesis, or metastasis.

Signaling Mechanisms

The precise signaling pathway for this compound has not been fully elucidated. However, based on the activity of the structurally similar and more extensively studied cysteinyl leukotriene, leukotriene E4 (LTE4), it is hypothesized that this compound may act through G-protein coupled receptors (GPCRs).[11][12][13][14]

LTE4 has been shown to signal through the P2Y12 receptor and GPR99.[11] It is plausible that this compound utilizes similar receptors to elicit its effects on endothelial cells, leading to increased vascular permeability. The downstream signaling events following receptor activation are likely to involve intracellular calcium mobilization and the activation of various protein kinases, though this remains to be experimentally confirmed for this compound.

Quantitative Data

As of the current literature, specific quantitative data for the biological activity of this compound is limited. The following table summarizes the available information.

| Parameter | Value | Species/System | Reference |

| Vascular Permeability | ~100x more potent than histamine | In vitro endothelial cell monolayer | [1] |

| Nearly as potent as LTC4 and LTD4 | In vitro endothelial cell monolayer | [1] | |

| EC50 (Vascular Permeability) | Not Reported | - | - |

| Receptor Binding Affinity (Kd/Ki) | Not Reported | - | - |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Vascular Permeability Assay

This protocol describes a method to assess the effect of this compound on the permeability of an endothelial cell monolayer using a transwell insert system.[15][16][17][18][19]

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 24-well format, 1.0 µm pore size)

-

FITC-dextran (or other fluorescently labeled tracer)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed endothelial cells onto the collagen-coated transwell inserts at a density that will form a confluent monolayer within 2-3 days.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).

-

Treatment: Once a confluent monolayer is established, treat the cells with varying concentrations of this compound in fresh media in the upper chamber of the transwell. Include a vehicle control.

-

Permeability Measurement: After the desired incubation time with this compound, add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber.

-

Sampling: At various time points, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

-

Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Compare the fluorescence in the this compound-treated wells to the vehicle control.

Miles Assay for In Vivo Vascular Permeability

The Miles assay is a common in vivo method to assess vascular leakage in the skin.[20][21][22][23][24]

Materials:

-

Mice

-

This compound

-

Evans blue dye (1% in sterile saline)

-

Saline (vehicle control)

-

Anesthetic

-

Spectrophotometer

Procedure:

-

Anesthesia: Anesthetize the mice according to approved animal protocols.

-

Dye Injection: Inject Evans blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.

-

Intradermal Injections: After a short circulation time for the dye, inject this compound intradermally at defined sites on the dorsal skin of the mouse. Inject vehicle control (saline) at adjacent sites.

-

Incubation: Allow a sufficient amount of time for the vascular permeability to occur and the dye to extravasate.

-

Tissue Collection: Euthanize the mice and excise the skin at the injection sites.

-

Dye Extraction: Incubate the excised skin samples in formamide to extract the Evans blue dye.

-

Quantification: Measure the absorbance of the formamide extracts at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

-

Data Analysis: The amount of dye extracted is proportional to the vascular permeability at the injection site. Compare the absorbance from the this compound-treated sites to the vehicle control sites.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound from biological samples.[25][26][27][28][29]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid)

-

This compound standard

-

Deuterated internal standard (e.g., LTE4-d5)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Sample Preparation: Extract lipids from the biological sample (e.g., plasma, cell culture supernatant) using a suitable method, such as solid-phase extraction.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to the sample before extraction to correct for sample loss and matrix effects.

-

Chromatographic Separation: Inject the extracted sample onto the LC-MS/MS system. Separate the analytes using a reverse-phase C18 column with a suitable gradient of mobile phases.

-

Mass Spectrometric Detection: Detect this compound and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be optimized.

-

Quantification: Generate a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

This compound is a potent pro-inflammatory lipid mediator with a primary role in increasing vascular permeability. Its biosynthesis via the 15-lipoxygenase pathway and its potential involvement in allergic inflammation highlight it as a molecule of interest for further investigation and as a potential therapeutic target. Significant gaps in our understanding of this compound remain, particularly concerning specific quantitative measures of its activity, its precise signaling mechanisms, and its potential role in other pathologies such as cancer. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological functions of this compound and to elucidate its role in human health and disease. Future research should focus on obtaining robust quantitative data, identifying its specific receptor(s), and delineating its downstream signaling pathways to fully understand its physiological and pathological significance.

References

- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eoxins: a new inflammatory pathway in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Eoxins : a new inflammatory pathway in childhood asthma [ruj.uj.edu.pl]

- 5. Adenovirus E4 gene promotes selective endothelial cell survival and angiogenesis via activation of the vascular endothelial-cadherin/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. Beyond a tumor suppressor: Soluble E-cadherin promotes the progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. E-cadherin Induces Serine Synthesis to Support Progression and Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells [pubmed.ncbi.nlm.nih.gov]

- 14. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial paracellular permeability assay [protocols.io]

- 17. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. daneshyari.com [daneshyari.com]

- 26. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 28. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

Eoxin E4 (Estetrol): A Comprehensive Technical Guide on its Role in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eoxin E4, chemically known as Estetrol (B1671307) (E4), is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1] Unlike other estrogens, E4 exhibits a unique pharmacological profile, demonstrating a selective affinity for estrogen receptors (ERs) and a distinctive mechanism of action that has garnered significant interest in the context of cancer research, particularly in hormone-dependent malignancies such as breast and prostate cancer.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in cancer progression, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Mechanism of Action: A Dual Agonist/Antagonist Profile

This compound's primary molecular target is the Estrogen Receptor Alpha (ERα). Its interaction with ERα is complex, resulting in a dualistic activity that is dependent on the cellular context and the presence of other estrogens like estradiol (B170435) (E2).[4]

-

Genomic (Nuclear) Pathway Activation: E4 binds to and activates nuclear ERα, leading to the regulation of gene expression. This genomic signaling is responsible for some of its estrogenic effects. However, E4 demonstrates a lower potency in activating this pathway compared to E2.[5]

-

Membrane-Initiated Steroid Signaling (MISS) Pathway Modulation: A key feature of E4 is its differential impact on the rapid, non-genomic signaling pathway initiated at the cell membrane. In certain tissues, including breast cancer cells, E4 does not activate membrane ERα signaling and can even antagonize the effects of E2 in this pathway.[6] This uncoupling of nuclear and membrane activation is believed to contribute to its unique safety profile.

This dual mechanism allows E4 to act as a weak estrogen in some scenarios while exhibiting anti-estrogenic properties in others, particularly in the presence of the more potent E2.[4] This has led to its investigation as a potential therapeutic agent in ER-positive cancers.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cancer models.

Table 1: In Vitro Studies on this compound in Breast Cancer Cell Lines

| Cell Line | Assay | Parameter | This compound (E4) | Estradiol (E2) | Reference |

| MCF-7 | Proliferation Assay | EC50 | ~100 nM | ~0.1 nM | [7] |

| Emax (% of E2) | ~100% | 100% | [7] | ||

| T47D | Proliferation Assay | EC50 | >1000 nM | ~0.1 nM | [7] |

| Emax (% of E2) | Lower than E2 | 100% | [7] | ||

| ZR 75-1 | Proliferation Assay | Stimulatory Effect at 10⁻¹⁰ M | Significantly lower than E2 | - | [5] |

| Stimulatory Effect at ≥10⁻⁹ M | Similar to E2 | - | [5] | ||

| T47D-KBluc | ERE-Luciferase Reporter Assay | EC50 (ERα) | ~10 nM | ~0.01 nM | [7] |

| Emax (% of E2) | ~80% | 100% | [7] | ||

| HeLa | ERE-Luciferace Reporter Assay | EC50 (ERβ) | ~20 nM | ~0.02 nM | [7] |

| Emax (% of E2) | ~70% | 100% | [7] |

Table 2: In Vivo Studies on this compound in Breast Cancer Models

| Model | Treatment Protocol | Key Findings | Reference |

| DMBA-Induced Rat Mammary Tumors (Prevention) | 0.5 - 3.0 mg/kg/day E4 (oral gavage) for 8 weeks | Dose-dependent reduction in tumor number and size, comparable to tamoxifen. | [8] |

| DMBA-Induced Rat Mammary Tumors (Intervention) | 1, 3, and 10 mg/kg/day E4 (oral gavage) for 4 weeks | Significant decrease in the number and size of pre-existing tumors. 10 mg/kg dose was as effective as ovariectomy. | [8] |

| MMTV-PyMT Mice | 0.3 mg/kg/day E4 | No acceleration of tumor progression. | [9] |

| MCF-7 Xenografts in Ovariectomized Mice | 0.5, 1, 3, or 10 mg/kg/day E4 (oral) for 5 weeks | 10 mg/kg/day E4 promoted tumor growth to a similar extent as 3 mg/kg/day E2. Lower doses had minimal effect. | [5] |

| MCF-7 Xenografts in Ovariectomized Mice (with E2) | 1, 3, or 10 mg/kg/day E4 (oral) + E2 pellet for 5 weeks | Dose-dependent attenuation of E2-induced tumor growth. Tumor volume and weight decreased by ~50% with the combination. | [5] |

Table 3: Clinical Studies on this compound in Prostate Cancer

| Study Population | Treatment Protocol | Key Findings | Reference |

| Advanced Prostate Cancer Patients on ADT | 40 mg/day E4 or placebo for 24 weeks | FSH levels suppressed by 98% with E4 vs. 37% with placebo. IGF-1 levels decreased by 41% with E4 vs. a 10% increase with placebo. More profound and earlier PSA suppression. | [3][10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cancer.

In Vitro Cell Proliferation Assay (MCF-7 Cells)

This protocol is adapted from established methods for assessing the estrogenic activity of compounds on ER-positive breast cancer cells.[12][13]

-

Cell Culture:

-

Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

For experiments, switch to a phenol (B47542) red-free medium supplemented with 5% charcoal-stripped FBS (CS-FBS) for at least 72 hours to deplete endogenous estrogens.[13]

-

-

Assay Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 4,000 cells per well in the estrogen-free medium. Allow cells to attach overnight.

-

Prepare serial dilutions of this compound and Estradiol (E2) in the estrogen-free medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Replace the medium in the wells with the prepared dilutions of E4, E2, or vehicle control.

-

Incubate the plates for 6 days, with a medium change on day 3.[7]

-

Assess cell proliferation using a suitable method, such as the MTT assay or a DNA quantitation-based assay.[14][15]

-

-

Data Analysis:

-

Measure the absorbance or fluorescence according to the chosen proliferation assay's instructions.

-

Plot the percentage of cell proliferation relative to the vehicle control against the log concentration of the compound.

-

Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the resulting dose-response curves.

-

In Vivo DMBA-Induced Mammary Tumor Model in Rats

This protocol describes the induction of mammary tumors in rats using 7,12-dimethylbenz(a)anthracene (DMBA) to evaluate the preventative and therapeutic effects of this compound.[8][16]

-

Tumor Induction:

-

Administer a single oral dose of 20 mg DMBA dissolved in a suitable vehicle (e.g., sesame oil) to 50-55 day old female Sprague-Dawley rats.[17]

-

Palpate the rats weekly to monitor for the appearance of mammary tumors.

-

-

Prevention Study Protocol:

-

Begin daily oral gavage treatment with this compound (e.g., 0.5, 1.5, 3.0 mg/kg) or vehicle control one week after DMBA administration and continue for 8 weeks.

-

Include positive control groups such as tamoxifen-treated and ovariectomized rats.

-

Monitor tumor incidence, number, and size throughout the study.

-

At the end of the study, excise and weigh the tumors.

-

-

Intervention Study Protocol:

-

Once palpable tumors have developed, randomize the rats into treatment groups.

-

Administer daily oral gavage of this compound (e.g., 1, 3, 10 mg/kg), vehicle control, or positive controls for 4 weeks.

-

Measure tumor size regularly using calipers.

-

At the end of the treatment period, sacrifice the animals and perform a final measurement of tumor number and weight.

-

In Vivo MCF-7 Xenograft Model in Nude Mice

This protocol outlines the establishment of human breast cancer xenografts in immunodeficient mice to study the in vivo effects of this compound.[18][19][20]

-

Animal Model and Cell Preparation:

-

Use female ovariectomized immunodeficient mice (e.g., NU/NU nude mice).

-

One week prior to cell injection, implant a slow-release estradiol pellet subcutaneously to support the initial growth of the estrogen-dependent MCF-7 cells.[18]

-

Culture MCF-7 cells as described in the in vitro protocol and harvest them during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

-

-

Tumor Implantation and Treatment:

-

Inject 100-200 µL of the cell suspension (1-10 million cells) subcutaneously into the flank or mammary fat pad of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.

-

For studies on E4 alone, the estradiol pellet can be removed.

-

Administer this compound daily via oral gavage at the desired doses. Include a vehicle control group and a positive control group (e.g., estradiol).

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume.

-

At the end of the study, excise and weigh the tumors for final analysis.

-

Signaling Pathways and Visualizations

This compound's effects on cancer progression are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

This compound's Dual Action on Estrogen Receptor Alpha (ERα) Signaling

E4 exhibits a unique profile of ERα activation, distinguishing it from estradiol (E2). It fully engages the nuclear (genomic) pathway, albeit with lower potency than E2, while acting as an antagonist in the membrane-initiated (non-genomic) pathway in the presence of E2.

References

- 1. Estrogen - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Estetrol Inhibits the Prostate Cancer Tumor Stimulators FSH and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined estrogenic and anti-estrogenic properties of estetrol on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Estetrol, a pregnancy-specific human steroid, prevents and suppresses mammary tumor growth in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Estetrol Inhibits the Prostate Cancer Tumor Stimulators FSH and IGF-1 - ProQuest [proquest.com]

- 11. Estetrol Cotreatment of Androgen Deprivation Therapy in Infiltrating or Metastatic, Castration-sensitive Prostate Cancer: A Randomized, Double-blind, Phase II Trial (PCombi) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Estetrol prevents and suppresses mammary tumors induced by DMBA in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of estrogens on DMBA induced breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

The Dawn of Eoxins: A Technical Guide to their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eoxins are a class of pro-inflammatory lipid mediators derived from the enzymatic oxygenation of arachidonic acid. Their discovery has opened new avenues for understanding the complex signaling networks that govern inflammatory responses, particularly in the context of allergic diseases such as asthma. This technical guide provides an in-depth overview of the initial discovery, characterization, and biological functions of eoxins, with a focus on the experimental methodologies and quantitative data that have defined our initial understanding of these potent molecules.

Discovery and Nomenclature

Eoxins were first identified as novel metabolites of arachidonic acid produced by human eosinophils and mast cells.[1][2] Initial experiments involving the incubation of human eosinophils with arachidonic acid revealed the formation of a product with a characteristic UV absorbance maximum at 282 nm and a shorter retention time than leukotriene C4 (LTC4) in reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] Subsequent analysis using positive-ion electrospray tandem mass spectrometry identified this metabolite as 14,15-leukotriene C4 (14,15-LTC4).[2][3] Further studies demonstrated that this initial product could be metabolized to 14,15-LTD4 and 14,15-LTE4 within eosinophils.[2][3]

To avoid confusion with the well-established 5-lipoxygenase-derived leukotrienes, and recognizing the prominent role of eosinophils in their production, the trivial names eoxin C4 (EXC4), eoxin D4 (EXD4), and eoxin E4 (EXE4) were proposed for 14,15-LTC4, 14,15-LTD4, and 14,15-LTE4, respectively.[2][3]

Biosynthesis of Eoxins

Eoxins are synthesized via the 15-lipoxygenase-1 (15-LO-1) pathway, distinguishing them from the 5-lipoxygenase pathway that produces classical leukotrienes.[1][2] The biosynthesis is initiated by the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then converted to an unstable epoxide, 14,15-epoxyeicosatrienoic acid, also known as eoxin A4 (EXA4).[2] EXA4 is subsequently conjugated with glutathione (B108866) to form EXC4, which can be further metabolized to EXD4 and EXE4 through sequential enzymatic cleavage.[2]

The production of eoxins can be stimulated by various pro-inflammatory agents. For instance, challenging eosinophils with LTC4, prostaglandin (B15479496) D2, or interleukin-5 (IL-5) leads to the synthesis of EXC4 from the endogenous pool of arachidonic acid.[2][3]

Initial Characterization of Biological Activity: Increased Vascular Permeability

A key feature of inflammation is the increase in vascular permeability, which allows for the leakage of plasma and the infiltration of immune cells into tissues. Initial characterization of eoxins revealed their potent ability to increase the permeability of endothelial cell monolayers in vitro.[2] This effect was quantified using an established in vitro permeability assay that measures changes in transendothelial electrical resistance (TEER).[2]

Data Presentation

The pro-inflammatory activity of eoxins, specifically their effect on vascular permeability, was compared to that of histamine (B1213489) and classical cysteinyl leukotrienes. The following table summarizes the key findings from these initial studies.

| Mediator | Concentration (M) | Maximal Decrease in TEER (%) | Potency Relative to Histamine | Potency Relative to LTC4/LTD4 |

| EXC4 | 10-7 | ~ -55% | ~ 100x | Nearly as potent |

| 10-8 | ~ -40% | |||

| EXD4 | 10-7 | ~ -60% | ~ 100x | Nearly as potent |

| 10-8 | ~ -50% | |||

| EXE4 | 10-7 | ~ -50% | ~ 100x | Nearly as potent |

| 10-8 | ~ -35% | |||

| LTC4 | 10-8 | ~ -65% | - | - |

| LTD4 | 10-8 | ~ -60% | - | - |

| Histamine | 10-6 | ~ -40% | - | - |

| 10-5 | ~ -60% |

Data extracted and synthesized from Feltenmark et al., 2008. The maximal decrease in TEER is an indicator of increased endothelial permeability.[2]

Experimental Protocols

Isolation of Human Eosinophils from Peripheral Blood

The discovery and characterization of eoxins were dependent on the ability to isolate pure and viable eosinophils. The following is a generalized protocol based on methods cited in the initial eoxin discovery papers.

Materials:

-

Anticoagulated (e.g., with sodium citrate) whole human blood

-

Dextran (B179266) solution

-

Ficoll-Paque density gradient medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Negative selection antibody cocktail (against CD16, CD14, CD2, CD56, glycophorin A)

-

Magnetic colloid

-

Separation column and magnet

Procedure:

-

Red Blood Cell Sedimentation: Mix whole blood with dextran solution and allow red blood cells to sediment by gravity.

-

Granulocyte Enrichment: Carefully layer the leukocyte-rich supernatant onto a Ficoll-Paque density gradient and centrifuge. Granulocytes will form a pellet at the bottom of the tube.

-

Red Blood Cell Lysis (if necessary): If the granulocyte pellet is contaminated with red blood cells, perform a brief hypotonic lysis.

-

Negative Selection: a. Resuspend the granulocyte pellet in a suitable buffer. b. Add the negative selection antibody cocktail to the cell suspension and incubate on ice. These antibodies will bind to non-eosinophil cells. c. Add the magnetic colloid and incubate on ice. The colloid will bind to the antibody-labeled cells.

-

Magnetic Separation: a. Place the separation column in the magnetic field. b. Apply the cell suspension to the column. The magnetically labeled cells (neutrophils, monocytes, etc.) will be retained in the column. c. Collect the flow-through, which contains the purified eosinophils.

-

Cell Counting and Viability: Wash the purified eosinophils and determine cell count and viability using a hemocytometer and trypan blue exclusion.

Eoxin Production and Extraction

Materials:

-

Purified human eosinophils

-

Arachidonic acid

-

Methanol

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Incubate purified eosinophils with arachidonic acid at 37°C for a specified time (e.g., 5-15 minutes).

-

Terminate the reaction by adding an excess of cold methanol.

-

Centrifuge to pellet the cell debris.

-

Subject the supernatant to solid-phase extraction for purification and concentration of the lipid mediators.

-

Elute the eoxins from the SPE cartridge using methanol.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.

Analysis by RP-HPLC and Mass Spectrometry

Instrumentation:

-

Reverse-phase high-performance liquid chromatograph (RP-HPLC) with a C18 column.

-

UV detector.

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Inject the extracted sample onto the RP-HPLC system.

-

Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the lipid mediators.

-

Monitor the elution profile using a UV detector set to 282 nm, the characteristic absorbance maximum for the conjugated triene system of eoxins.

-

Introduce the column effluent into the ESI-MS/MS for identification and structural elucidation based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Transendothelial Electrical Resistance (TEER) Assay for Vascular Permeability

Materials:

-

Human endothelial cells (e.g., HUVEC)

-

Transwell inserts with a microporous membrane

-

Cell culture medium

-

TEER measurement system (e.g., EVOM™) with "chopstick" electrodes

-

Eoxins, histamine, and leukotrienes for stimulation

Procedure:

-

Seed human endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed. This can be verified by microscopic observation and stabilization of TEER readings.

-

Before the experiment, replace the culture medium in the apical and basolateral compartments with fresh, pre-warmed medium.

-

Measure the baseline TEER of the endothelial monolayer.

-

Add the desired concentrations of eoxins, histamine, or leukotrienes to the apical compartment.

-

Continuously or at specific time points, measure the TEER. A decrease in TEER indicates an increase in the permeability of the endothelial monolayer.

-

Calculate the percentage decrease in TEER relative to the baseline to quantify the effect of the mediators.

Signaling Pathways

The precise receptors and downstream signaling pathways for eoxins are still an active area of research. However, based on their structure and the known mechanisms of other lipid mediators, it is hypothesized that eoxins exert their effects through G-protein coupled receptors (GPCRs) on target cells, such as endothelial cells.

The binding of eoxins to their putative receptors is expected to initiate a signaling cascade that leads to the reorganization of the endothelial cell cytoskeleton, resulting in the formation of intercellular gaps and an increase in vascular permeability. This process is a hallmark of the inflammatory response.

Conclusion and Future Directions

The discovery and initial characterization of eoxins have identified a new family of potent pro-inflammatory lipid mediators. Their production by key allergic inflammatory cells, such as eosinophils and mast cells, and their profound effect on vascular permeability highlight their potential importance in the pathophysiology of allergic diseases. The experimental protocols detailed in this guide provide a foundation for further research into the biological roles of eoxins.

Future research should focus on the definitive identification of eoxin receptors and the elucidation of their downstream signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that target the eoxin pathway for the treatment of inflammatory disorders. Furthermore, the development of specific and sensitive assays for the quantification of eoxins in biological fluids will be essential for correlating their levels with disease activity and for assessing the efficacy of targeted therapies.

References

- 1. Identification of a mouse eosinophil receptor for the CC chemokine eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Signaling Pathways Activated by Eoxin E4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is an eicosanoid lipid mediator synthesized from arachidonic acid via the 15-lipoxygenase pathway. While research specifically delineating the intracellular signaling pathways of this compound is emerging, significant insights can be drawn from its structural analog, leukotriene E4 (LTE4). This technical guide synthesizes the current understanding and strong hypotheses regarding the receptors and downstream signaling cascades activated by this compound. By activating specific G-protein coupled receptors (GPCRs), this compound is postulated to play a role in inflammatory responses and cellular homeostasis through the modulation of key signaling pathways, including intracellular calcium mobilization, the mitogen-activated protein kinase (MAPK) cascade, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This document provides a comprehensive overview of these putative pathways, quantitative data from related ligands, and detailed experimental protocols to facilitate further investigation into the biological functions of this compound.

Introduction to this compound

This compound is a member of the eoxin family, a class of inflammatory mediators produced predominantly by eosinophils and mast cells. The biosynthesis of this compound follows a pathway parallel to that of the well-characterized leukotrienes, originating from the oxygenation of arachidonic acid. Given its structural similarity to leukotriene E4 (LTE4), this compound is presumed to share overlapping biological functions, particularly in the context of allergic inflammation and tissue remodeling. Understanding the intracellular signaling mechanisms of this compound is crucial for elucidating its precise physiological and pathological roles and for the development of novel therapeutic agents targeting eoxin-mediated pathways.

Putative Receptors for this compound

Direct receptor binding studies for this compound are currently limited. However, based on the extensive research on its structural analog LTE4, two G-protein coupled receptors (GPCRs) are the primary candidates for mediating the effects of this compound:

-

GPR99 (CysLT3R or OXGR1): Identified as a high-affinity receptor for LTE4, GPR99 is expressed in various tissues, including respiratory epithelial cells.[1][2] Activation of GPR99 by LTE4 has been shown to mediate vascular permeability and mucin release.[3][4]

-

P2Y12 Receptor: This purinergic receptor, primarily known for its role in platelet aggregation, has also been implicated in LTE4-mediated pulmonary inflammation.[5] As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase.[6][7]

Core Intracellular Signaling Pathways

Activation of GPR99 and P2Y12 receptors by a ligand such as this compound is expected to trigger distinct downstream signaling cascades.

GPR99-Mediated Signaling

Activation of GPR99 is hypothesized to initiate signaling through Gq and/or other G-protein subtypes, leading to the activation of phospholipase C (PLC). This, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in:

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and transcription factors.

-

MAPK Pathway Activation: The elevation in intracellular calcium and the activation of protein kinase C (PKC) by DAG can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and inflammation.

P2Y12-Mediated Signaling

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Activation by this compound would therefore be expected to lead to:

-

Inhibition of Adenylyl Cyclase: The activated α subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

PI3K/Akt Pathway Activation: The βγ subunits of the dissociated Gi protein can activate phosphoinositide 3-kinase (PI3K).[8] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.

Quantitative Data (from LTE4 studies)

Due to the limited availability of quantitative data for this compound, the following table summarizes key findings for its structural analog, LTE4, which can serve as a preliminary reference.

| Parameter | Receptor | Cell/System | Value/Effect | Reference |

| Mucin Release | GPR99 | Mouse nasal mucosa | Initiated at 0.01 nmol | [4] |

| Vascular Permeability | GPR99 | Mouse skin | Mediated by GPR99 | [3] |

| Calcium Flux | Not specified | LAD2 cells | Induced by 500 nM LTE4 | [5] |

| Adenylyl Cyclase Inhibition | P2Y12 | Transfected CHO cells | Downregulation by ADP (a P2Y12 agonist) | [9] |

| Akt Phosphorylation | P2Y12 | Human platelets | Dependent on P2Y12 activation | [10] |

Key Experimental Protocols

Investigating the intracellular signaling pathways of this compound requires a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with this compound.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

HEPES

-

Probenecid (optional, to prevent dye extrusion)

-

Cells of interest cultured on glass coverslips

-

Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.

-

Loading Solution Preparation: Prepare a loading buffer (e.g., HBSS with 20 mM HEPES). Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM). For the final loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in the loading buffer. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Cell Loading: Wash the cells once with the loading buffer. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

De-esterification: Wash the cells twice with the loading buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging: Mount the coverslip onto the microscope stage. Perfuse the cells with the imaging buffer. Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulation: Add this compound at the desired concentration to the perfusion buffer and record the change in the 340/380 nm fluorescence ratio over time.

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal by sequential addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ (to obtain Rmax) and then a calcium chelator (e.g., EGTA) in a Ca²⁺-free buffer (to obtain Rmin). Calculate [Ca²⁺]i using the Grynkiewicz equation.[11][12][13]

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol details the detection of the activated, phosphorylated form of ERK, a key component of the MAPK pathway.

Materials:

-

Cells of interest

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat cells with this compound for various time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.[14][15][16][17][18]

References

- 1. pnas.org [pnas.org]

- 2. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein-coupled receptor, GPR99 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Physical Association of the P2Y12 Receptor with PAR4 Regulates Arrestin-Mediated Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. hellobio.com [hellobio.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

- 17. dbbiotech.com [dbbiotech.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Prostaglandin E2 Receptor 4 (EP4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 Receptor 4 (EP4), a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in various pathological conditions, including inflammation, pain, and cancer. This document details the receptor's binding affinities with various ligands, its complex signaling pathways, and the experimental protocols utilized for its characterization.

Core Concepts: The EP4 Receptor

The EP4 receptor is one of four subtypes of receptors for Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme.[1] It belongs to the class A family of GPCRs and is widely expressed in various tissues, including the intestines, lungs, kidneys, and immune cells.[2] Activation of the EP4 receptor by PGE2 initiates a cascade of intracellular signaling events that are implicated in a wide range of physiological and pathophysiological processes.

Ligand Binding Affinity

The interaction of various agonists and antagonists with the EP4 receptor has been quantified through binding affinity assays. The affinity is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.

| Ligand | Ligand Type | Species | Assay Type | Value | Unit | Reference |

| Prostaglandin E2 (PGE2) | Agonist | Human | Radioligand Binding ([3H]-PGE2) | 1.12 (Kd) | nM | [3] |

| Prostaglandin E2 (PGE2) | Agonist | Human | Radioligand Binding ([3H]-PGE2) | 0.38 (IC50) | nM | [4] |

| Prostaglandin E2 (PGE2) | Agonist | Human | cAMP Functional Assay | 1.3 (EC50) | nM | [5] |

| Prostaglandin E1 (PGE1) | Agonist | Human | Radioligand Binding | Equal potency to PGE2 | - | [3] |

| Dinoprost (PGF2α) | Agonist | Human | Radioligand Binding | 725 (IC50) | nM | [4] |

| Thromboxane A2 | Agonist | Human | cAMP Functional Assay | 980 (EC50) | nM | [5] |

| 17-phenyl trinor PGE2 | Agonist | Human | cAMP Functional Assay | 680 (EC50) | nM | [5] |

| AH23848 | Antagonist | Human | Radioligand Binding | 6975 (IC50) | nM | [4] |

| AH13205 | Antagonist | Human | Radioligand Binding | 60750 (IC50) | nM | [4] |

| BDBM50012557 | Antagonist | Human | Radioligand Binding | 2000 (Ki) | nM | [6] |

| Gαi1 | G Protein | Human | Protein Interaction Assay | 50 (Kd) | nM | [1] |

| Gαs1 | G Protein | Human | Protein Interaction Assay | 88 (Kd) | nM | [1] |

| Gαi2 | G Protein | Human | Protein Interaction Assay | 175 (Kd) | nM | [1] |

| Gαi3 | G protein | Human | Protein Interaction Assay | 214 (Kd) | nM | [1] |

Signaling Pathways

The EP4 receptor is known for its diverse signaling capabilities, coupling to multiple G proteins to initiate distinct downstream effects. This signaling plasticity allows it to play varied roles in cellular function.

Canonical Gs-cAMP Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein, Gαs.[7] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), altering gene expression.[8]

Alternative Signaling Pathways

In addition to the canonical Gs pathway, the EP4 receptor can also couple to other signaling cascades, demonstrating its functional versatility.

-

Gi-Coupled Pathway: The EP4 receptor can couple to the inhibitory G protein, Gαi, which can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[8] This pathway is often associated with cell survival and proliferation.

-

β-Arrestin Pathway: Upon agonist stimulation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the EP4 receptor can recruit β-arrestin.[7][9] This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling, for instance, through the activation of the ERK (Extracellular signal-regulated kinase) pathway.

Experimental Protocols

Characterizing the binding and functional activity of ligands at the EP4 receptor involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Experimental Workflow for Ligand Characterization

A typical workflow for characterizing a novel compound targeting the EP4 receptor involves sequential assays to determine its binding affinity, functional potency, and potential for biased signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of a test compound.

Materials:

-

Membrane preparations from cells expressing the human EP4 receptor.

-

Radioligand, e.g., [3H]-PGE2.

-

Test compound at various concentrations.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/C filters, presoaked in 0.3% polyethyleneimine (PEI).[10]

-

96-well plates.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the EP4 receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing 10% sucrose (B13894) and store at -80°C. Protein concentration should be determined using a BCA assay.[10]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation (e.g., 3-20 µg protein).[10]

-

50 µL of the test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).[10]

-

50 µL of [3H]-PGE2 at a concentration near its Kd.[10]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

-

Filtration: Stop the reaction by rapid vacuum filtration through PEI-presoaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]

cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP through the EP4 receptor's Gs-coupled pathway.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.

Materials:

-

HEK293 or CHO cells expressing the human EP4 receptor.

-

Test compound (agonist or antagonist).

-

A known EP4 agonist (e.g., PGE2) for antagonist assays.

-

Cell culture medium and reagents.

Protocol:

-

Cell Culture: Plate the EP4-expressing cells in a 96-well plate and grow to the desired confluency.

-

Agonist Mode:

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the test compound at various concentrations to the wells.

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

-